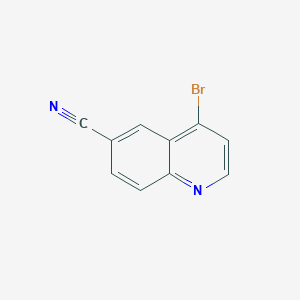

4-Bromoquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHZKMVPIQRHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467989 | |

| Record name | 4-bromoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642477-82-5 | |

| Record name | 4-Bromo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Bromoquinoline-6-carbonitrile, a key building block in medicinal chemistry and drug discovery. The document details the synthetic strategy, provides in-depth experimental protocols for the key reaction steps, and presents quantitative data in a structured format to facilitate reproducibility and optimization.

Introduction

This compound is a valuable heterocyclic intermediate characterized by a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. This substitution pattern offers multiple avenues for further chemical modification, making it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. This versatility has led to its use in the development of novel therapeutic agents.

This guide outlines a robust and efficient two-step synthetic approach commencing with the synthesis of the key intermediate, 4-hydroxyquinoline-6-carbonitrile, followed by a bromination reaction to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the quinoline scaffold to form 4-hydroxyquinoline-6-carbonitrile. The subsequent stage involves the conversion of the hydroxyl group at the 4-position to a bromine atom.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile

This stage involves the condensation of 4-aminobenzonitrile with diethyl (ethoxymethylene)malonate followed by a thermal cyclization to form the quinoline ring system.

Reaction Scheme:

Detailed Protocol:

-

Condensation: A mixture of 4-aminobenzonitrile and a slight molar excess of diethyl (ethoxymethylene)malonate is heated, typically at a temperature of 120-140 °C, for 1-2 hours. The reaction is often carried out neat (without a solvent). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the intermediate product, diethyl 2-((4-cyanophenyl)amino)methylene)malonate, often solidifies upon standing. This intermediate can be purified by recrystallization from a suitable solvent like ethanol.

-

Cyclization: The dried intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). The mixture is then heated to a high temperature, typically around 250 °C, for a short period (15-30 minutes). This high temperature induces a thermal cyclization to form the quinoline ring. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent to remove the Dowtherm A, and then dried. The crude 4-hydroxyquinoline-6-carbonitrile can be further purified by recrystallization.

Stage 2: Synthesis of this compound

This stage involves the conversion of the 4-hydroxyl group of the quinoline to a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃).

Reaction Scheme:

Detailed Protocol:

-

A mixture of 4-hydroxyquinoline-6-carbonitrile and an excess of phosphorus tribromide (PBr₃) is heated. The reaction can be carried out neat or in a high-boiling point aprotic solvent.

-

The reaction mixture is heated to a temperature typically in the range of 100-150 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature and cautiously poured onto crushed ice or into a cold, dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the excess PBr₃ and hydrobromic acid formed during the reaction.

-

The resulting precipitate, which is the crude this compound, is collected by filtration.

-

The crude product is washed with water and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Alternative Synthesis Pathway: Chlorination Followed by Halogen Exchange

An alternative route to this compound involves the chlorination of 4-hydroxyquinoline-6-carbonitrile to 4-chloroquinoline-6-carbonitrile, followed by a halogen exchange reaction.

An In-depth Technical Guide to 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromoquinoline-6-carbonitrile. This molecule is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures.

Core Chemical and Physical Properties

This compound is a solid organic compound featuring a quinoline scaffold substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. These functional groups provide distinct sites for further chemical modification.

Table 1: General Chemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-6-cyanoquinoline | [1] |

| CAS Number | 642477-82-5 | [1] |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.06 g/mol | [1] |

| SMILES | N#Cc1ccc2nccc(Br)c2c1 | |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available. For reference, the related compound Methyl 4-bromoquinoline-6-carboxylate has a melting point of 145-150 °C. | |

| Boiling Point | Data not available |

| Solubility | Data for the exact isomer is limited. The related 4-Bromoquinoline-7-carbonitrile shows high solubility in DMSO (~200 mg/mL) and DMF (~150 mg/mL), moderate solubility in dichloromethane (~45 mg/mL) and chloroform (~40 mg/mL), and limited solubility in aromatic solvents like toluene. | |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for quinoline derivatives. A common and effective strategy is the Gould-Jacobs reaction, followed by functional group manipulations.[2][3][4]

Protocol 1: Synthesis via Gould-Jacobs Reaction

This multi-step synthesis begins with the construction of the quinoline core from an appropriately substituted aniline.

Step 1: Condensation of 4-aminobenzonitrile with Diethyl Ethoxymethylenemalonate (DEEM)

-

Combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.

-

Heat the mixture at 120-130 °C for 2 hours, during which ethanol is evolved.

-

Cool the mixture to afford the crude intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, which can be used directly in the next step.

Step 2: Thermal Cyclization to form 4-hydroxyquinoline-6-carbonitrile

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.

-

Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to induce thermal cyclization.[5]

-

Cool the reaction mixture to room temperature, allowing the product, 4-hydroxyquinoline-6-carbonitrile, to precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane.[6]

Step 3: Bromination to this compound

-

Suspend the 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Add a brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) (1.1 eq), dropwise at room temperature.[7]

-

Stir the reaction mixture for 1-2 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Structural Characterization and Analytical Protocols

The identity and purity of this compound are confirmed using standard analytical techniques.

Protocol 2: NMR Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

-

¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm), with characteristic coupling patterns for the quinoline ring protons.

-

¹³C NMR Spectroscopy : Acquire a proton-decoupled carbon NMR spectrum. Expected signals would include those for the aromatic carbons, the quaternary carbon attached to the bromine, and the nitrile carbon (typically 115-120 ppm).[9]

Protocol 3: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis : Use Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum should show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+) is expected.

Caption: Workflow for the structural validation of this compound.

Chemical Reactivity and Stability

The bifunctional nature of this compound makes it a versatile synthetic intermediate.

-

Reactivity at the Bromine Atom : The C4-bromo substituent is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups at this position.[10]

-

Reactivity of the Nitrile Group : The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of derivatives.[11]

-

Stability : Aromatic nitriles can be sensitive to acidic conditions. It is anticipated that under strong acidic conditions and heat, the nitrile group of this compound could undergo hydrolysis to the corresponding carboxamide and subsequently to 4-bromoquinoline-6-carboxylic acid.

Protocol 4: Forced Degradation Study (Acid Hydrolysis)

This protocol assesses the stability of the compound under acidic stress.[12][13][14]

-

Preparation : Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

-

Stress Condition : Dilute the stock solution with an equal volume of 1N HCl to achieve a final concentration of ~0.5 mg/mL.

-

Incubation : Heat the solution at a controlled temperature (e.g., 60 °C) and take aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Analysis : Quench the reaction by neutralizing the aliquots. Analyze the samples by a validated stability-indicating method, such as HPLC, to monitor the decrease of the parent compound and the formation of degradation products.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[15][16][17][18] Bromo- and cyano-substituted quinolines, in particular, have drawn significant attention for their potential as anticancer agents.[19][20]

-

Anticancer Activity : Various substituted quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[19] The biological activity is often attributed to mechanisms such as the induction of apoptosis.[19]

-

Scaffold for Drug Development : Due to its dual reactive sites, this compound serves as an excellent starting point for the combinatorial synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.[11] The bromo and cyano functionalities are key pharmacophoric elements found in many bioactive molecules.[20]

Caption: Logical workflow for the use of this compound in drug discovery.

References

- 1. americanelements.com [americanelements.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 11. benchchem.com [benchchem.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. ijrpp.com [ijrpp.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoquinoline-6-carbonitrile is a halogenated quinoline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring a quinoline core substituted with a bromine atom and a nitrile group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The presence of the bromo and cyano functional groups offers strategic points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, potential suppliers, and an exploration of its anticipated biological activities based on related compounds.

Chemical Properties and CAS Number

This compound is identified by the Chemical Abstracts Service (CAS) number 642477-82-5 . Its molecular formula is C₁₀H₅BrN₂, and it has a molecular weight of 233.07 g/mol . The structure consists of a quinoline ring system with a bromine atom at the 6-position and a nitrile group at the 4-position.

| Property | Value |

| CAS Number | 642477-82-5 |

| Molecular Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.07 g/mol |

| Synonyms | 4-Bromo-6-cyanoquinoline |

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The availability, purity, and quantity may vary among suppliers.

| Supplier | Website |

| American Elements | --INVALID-LINK-- |

| Aaron Chemicals LLC | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

Synthesis

One potential strategy involves the construction of the quinoline ring system followed by functional group interconversion. For instance, a suitable starting material could be a substituted aniline that undergoes a cyclization reaction, such as the Combes or Doebner-von Miller reaction, to form the quinoline core. Subsequent bromination and cyanation steps would then be employed to introduce the desired functional groups at the appropriate positions.

A general workflow for the synthesis could be conceptualized as follows:

Caption: A hypothetical synthetic pathway for this compound.

A key transformation in such a synthesis would be the introduction of the nitrile group. The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide, is a classic and effective method for this purpose.

Reactivity

The reactivity of this compound is dictated by its functional groups and the electron distribution within the quinoline ring.

-

Bromine Atom: The bromine atom at the 6-position is susceptible to various nucleophilic substitution and cross-coupling reactions. It can serve as a handle for introducing a wide range of substituents, making it a valuable tool for generating a library of derivatives for structure-activity relationship (SAR) studies.

-

Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. This allows for further diversification of the molecular scaffold.

-

Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be influenced by the existing bromo and cyano groups.

Potential Biological Activity

While specific biological data for this compound is limited, the known activities of structurally related compounds suggest significant potential in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of bromo- and cyano-substituted quinoline derivatives. The quinoline scaffold is a known core for potent inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[1] The introduction of bromine and cyano groups can enhance the cytotoxic effects of the quinoline core.[2] Potential mechanisms of action for compounds derived from this scaffold include the inhibition of topoisomerase I and cyclin-dependent kinases (CDK8/19), which are crucial for DNA replication and gene transcription in cancer cells.[1]

References

Synthesis of 4-Bromoquinoline-6-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-bromoquinoline-6-carbonitrile, a key intermediate in pharmaceutical research and development. This document outlines a robust three-step synthetic strategy, commencing with the construction of the quinoline core, followed by sequential halogenation. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from readily available commercial reagents. The chosen pathway prioritizes reaction efficiency and control over regioselectivity. The overall strategy is as follows:

-

Step 1: Gould-Jacobs Reaction - Synthesis of the core heterocyclic structure, 4-hydroxyquinoline-6-carbonitrile, from 4-aminobenzonitrile and diethyl ethoxymethylenemalonate.

-

Step 2: Chlorination - Conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent to yield 4-chloroquinoline-6-carbonitrile.

-

Step 3: Halogen Exchange - Substitution of the 4-chloro group with a bromo group to afford the final product, this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for each synthetic step, accompanied by tables summarizing the key quantitative data.

Step 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile

This initial step utilizes the Gould-Jacobs reaction, a well-established method for constructing 4-hydroxyquinoline scaffolds.[1][2][3] The reaction proceeds via an initial condensation of 4-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.

Experimental Protocol:

-

Condensation: In a round-bottom flask, combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. The ethanol byproduct can be removed by distillation. The resulting crude diethyl (4-cyanoanilino)methylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.

-

Cyclization: Add the crude intermediate from the previous step to a high-boiling solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the mixture to reflux (typically around 250°C) with vigorous stirring for 30-60 minutes.

-

Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solution. Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry to afford 4-hydroxyquinoline-6-carbonitrile.

| Parameter | Value |

| Starting Materials | 4-Aminobenzonitrile, Diethyl ethoxymethylenemalonate |

| Key Reagents | Diphenyl ether (solvent) |

| Reaction Temperature | Condensation: 120-130°C; Cyclization: ~250°C |

| Reaction Time | Condensation: 2 hours; Cyclization: 30-60 minutes |

| Typical Yield | 75-85% |

Step 2: Synthesis of 4-Chloroquinoline-6-carbonitrile

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).[1][4]

Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 10-15 volumes). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (around 110°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloroquinoline-6-carbonitrile.

| Parameter | Value |

| Starting Material | 4-Hydroxyquinoline-6-carbonitrile |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Catalyst (optional) | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | ~110°C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Step 3: Synthesis of this compound

The final step involves a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, to replace the 4-chloro substituent with a bromo group.[5][6] This transformation can be facilitated by various reagents, with hydrobromic acid being a common choice.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 4-chloroquinoline-6-carbonitrile (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Halogen Exchange: Add an excess of a bromide source, such as sodium bromide (NaBr, 3-5 eq), and a catalytic amount of a copper(I) salt, like copper(I) iodide (CuI, 0.1 eq).

-

Reaction Conditions: Heat the mixture to 120-140°C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Starting Material | 4-Chloroquinoline-6-carbonitrile |

| Brominating System | Sodium Bromide (NaBr) / Copper(I) Iodide (CuI) |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Reaction Temperature | 120-140°C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

Conclusion

The synthesis of this compound can be reliably achieved through the three-step sequence outlined in this guide. The initial Gould-Jacobs reaction provides a versatile entry to the quinoline core, followed by robust and well-documented halogenation procedures. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for pharmaceutical and other applications. Careful optimization of reaction conditions, particularly in the final halogen exchange step, may lead to further improvements in overall yield and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]

4-Bromoquinoline-6-carbonitrile retrosynthetic analysis

An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Bromoquinoline-6-carbonitrile

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex bioactive molecules and functional materials. This technical guide provides a comprehensive retrosynthetic analysis of this compound, detailing logical bond disconnections and identifying plausible synthetic precursors. A primary forward synthesis route, based on the Gould-Jacobs reaction, is presented with detailed experimental protocols and tabulated data. An alternative pathway involving a late-stage Sandmeyer reaction is also discussed, offering flexibility in synthetic design. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Primary Disconnection Strategy

The primary strategy for the retrosynthesis of this compound involves two key disconnections:

-

C4-Br Bond Disconnection (Functional Group Interconversion - FGI): The bromine atom at the 4-position is a reactive site. It can be retrosynthetically disconnected to a more stable and accessible precursor, the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone). This transformation is a common strategy in quinoline chemistry, as the hydroxyl group can be readily converted to a halogen.

-

Quinoline Ring Disconnection (Gould-Jacobs Reaction): The 4-hydroxyquinoline core can be disconnected using the principles of the Gould-Jacobs reaction. This powerful ring-forming reaction constructs the quinoline scaffold from an appropriately substituted aniline and a three-carbon electrophile, such as diethyl ethoxymethylenemalonate (EMME).

This analysis leads to simple, commercially available starting materials: 4-aminobenzonitrile and diethyl ethoxymethylenemalonate.

Caption: Primary retrosynthetic analysis of this compound.

Alternative Disconnection Strategy

An alternative approach involves introducing the nitrile group at a later stage of the synthesis via a Sandmeyer reaction.[1][2] This strategy begins with a different aniline derivative and proceeds through nitro and amino intermediates.

-

C6-CN Bond Disconnection (Sandmeyer Reaction): The cyano group is traced back to a diazonium salt, which in turn comes from a primary amine (6-amino-4-bromoquinoline).

-

C6-NH2 Disconnection (FGI - Reduction): The 6-amino group is derived from the reduction of a 6-nitro group.

-

C4-Br Bond Disconnection (FGI - Halogenation): As in the primary route, the 4-bromo group is disconnected to a 4-hydroxyquinoline precursor.

-

Quinoline Ring Disconnection (Gould-Jacobs): The resulting 4-hydroxy-6-nitroquinoline is disconnected to 4-nitroaniline and EMME.

Caption: Alternative retrosynthetic pathway via a Sandmeyer reaction.

Forward Synthesis: A Technical Guide

The following section details the forward synthesis of this compound based on the primary retrosynthetic pathway. This route is often preferred due to the high efficiency and reliability of the Gould-Jacobs reaction for constructing the quinoline core.

Caption: Workflow for the forward synthesis of this compound.

Step 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile

This step utilizes the Gould-Jacobs reaction, which involves the initial condensation of 4-aminobenzonitrile with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether. A similar procedure is described for the synthesis of 6-bromoquinolin-4-ol.[3]

Experimental Protocol:

-

A mixture of 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 120-130 °C for 2 hours.

-

The resulting intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, is obtained after cooling and can be used directly or purified.

-

The intermediate is added portion-wise to preheated diphenyl ether (10-15 mL per gram of intermediate) at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes, during which ethanol is distilled off.

-

After cooling to below 100 °C, the mixture is diluted with hexane or petroleum ether to precipitate the product.

-

The solid is collected by filtration, washed thoroughly with hexane, and dried to afford 4-hydroxyquinoline-6-carbonitrile.

| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4-Aminobenzonitrile | 1.0 | None (Neat) | 120-130 | 2 | >95 (Intermediate) |

| Diethyl ethoxymethylenemalonate | 1.05 | None (Neat) | 120-130 | 2 | >95 (Intermediate) |

| Intermediate | 1.0 | Diphenyl Ether | 240-250 | 0.5-1 | 75-85 (Final) |

Step 2: Synthesis of 4-Chloroquinoline-6-carbonitrile

The hydroxyl group of the 4-quinolone is converted to the more reactive chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This reaction is analogous to the conversion of 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline.[4]

Experimental Protocol:

-

To a flask containing 4-hydroxyquinoline-6-carbonitrile (1.0 eq), add phosphorus oxychloride (5-10 eq) dropwise at 0 °C.

-

A catalytic amount of DMF (0.1 eq) can be added to facilitate the reaction.

-

The reaction mixture is slowly heated to reflux (approx. 110 °C) and maintained for 2-4 hours, monitoring by TLC.

-

After completion, the mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a base (e.g., concentrated ammonia solution or solid sodium bicarbonate) to precipitate the product.

-

The solid is filtered, washed with water, and dried to yield 4-chloroquinoline-6-carbonitrile.

| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4-Hydroxyquinoline-6-carbonitrile | 1.0 | POCl₃ | 110 | 2-4 | 85-95 |

| Phosphorus Oxychloride (POCl₃) | 5-10 | N/A | 110 | 2-4 | 85-95 |

| Dimethylformamide (DMF) | ~0.1 | N/A | 110 | 2-4 | 85-95 |

Step 3: Synthesis of this compound

The final step is a halogen exchange reaction (Finkelstein-type) or direct bromination. While various methods exist, treating the 4-chloro derivative with a bromide source like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is effective.

Experimental Protocol:

-

4-Chloroquinoline-6-carbonitrile (1.0 eq) is dissolved in a suitable high-boiling solvent such as acetonitrile or propionitrile.

-

Phosphorus tribromide (PBr₃) (1.5-2.0 eq) is added dropwise at room temperature.

-

The mixture is heated to reflux (80-100 °C) for 4-8 hours until TLC indicates the complete consumption of the starting material.

-

The reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to give the final product, this compound.

| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 4-Chloroquinoline-6-carbonitrile | 1.0 | Acetonitrile | 82 | 4-8 | 70-80 |

| Phosphorus Tribromide (PBr₃) | 1.5-2.0 | Acetonitrile | 82 | 4-8 | 70-80 |

Conclusion

The retrosynthetic analysis of this compound reveals two robust and logical synthetic pathways. The primary route, which builds the functionalized quinoline core via a Gould-Jacobs reaction followed by halogenation, offers an efficient and scalable method starting from simple precursors. The alternative route, employing a late-stage Sandmeyer reaction, provides strategic flexibility. The detailed forward synthesis and experimental protocols provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of complex quinoline derivatives for applications in drug discovery and materials science.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

Physical and chemical properties of 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Bromoquinoline-6-carbonitrile. The information presented herein is a compilation of available data and expert analysis, intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₁₀H₅BrN₂.[1] Its structure features a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. This substitution pattern imparts unique electronic properties that are of interest for further chemical modifications and biological applications.

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.06 g/mol | [1] |

| CAS Number | 642477-82-5 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Bromo-6-cyanoquinoline | [1] |

Physical Properties

| Property | Estimated Value (based on 4-Bromoquinoline-7-carbonitrile) | Reference |

| Melting Point | 148-150 °C | [2] |

| Boiling Point | 379.7 ± 22.0 °C (Predicted) | [2] |

| Density | 1.66 ± 0.1 g/cm³ (Predicted) | [2] |

Solubility:

While specific solubility data for this compound is not available, the solubility of 4-Bromoquinoline-7-carbonitrile suggests that it is likely soluble in polar aprotic solvents.

| Solvent | Estimated Solubility of 4-Bromoquinoline-7-carbonitrile |

| Dimethyl sulfoxide (DMSO) | ~200 mg/mL |

| Dimethylformamide (DMF) | ~150 mg/mL |

| Dichloromethane | ~45 mg/mL |

| Chloroform | ~40 mg/mL |

| Acetonitrile | ~20 mg/mL |

| Benzene | ~15 mg/mL |

| Toluene | ~10 mg/mL |

Spectral Data (Predicted)

Although experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitrile group (C-6) and the carbon atom attached to the bromine atom (C-4) are expected to be significantly deshielded. The nitrile carbon itself will appear in the characteristic region for cyano groups (around 115-120 ppm).

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N (nitrile) stretch |

| 1610-1450 | C=C and C=N aromatic ring stretches |

| 850-550 | C-Br stretch |

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232 and a characteristic M+2 peak of similar intensity at m/z 234, which is indicative of the presence of a bromine atom.[3] Fragmentation may involve the loss of the bromine atom and the cyano group.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the presence of the quinoline ring, the bromine substituent, and the nitrile group. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable intermediate for the synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine or converted to other functional groups, further expanding the synthetic utility of this compound.

The stability of the quinoline ring system is generally high, but the compound should be stored in a cool, dry place, away from strong oxidizing agents.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives.

Proposed Synthesis of this compound:

A potential synthetic pathway could start from 4-amino-3-bromobenzonitrile. This starting material could undergo a Combes quinoline synthesis with a suitable 1,3-dicarbonyl compound to construct the quinoline ring system. Subsequent functional group manipulations would lead to the final product.

Alternatively, a route starting from a pre-formed quinoline core could be employed. For example, starting with 6-aminoquinoline, a Sandmeyer reaction could be used to introduce the cyano group, followed by a bromination reaction to install the bromine at the 4-position. The synthesis of a related compound, 4-bromoquinoline-6-carboxylic acid, involves the use of 4-chloro-6-quinolinecarbonitrile as an intermediate, suggesting another possible synthetic avenue.[4]

General Protocol for NMR Sample Preparation:

-

Weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

General Protocol for IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

Potential Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[5] The introduction of bromine and cyano substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.

While there is no specific biological data for this compound, studies on structurally related bromo- and cyano-substituted quinolines suggest potential applications in oncology.[5][6] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.[7] The bromine atom can enhance lipophilicity and binding interactions, while the nitrile group can participate in hydrogen bonding with biological targets.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of action of other quinoline-based anticancer agents, this compound derivatives could potentially target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These may include pathways regulated by protein kinases, topoisomerases, or other enzymes crucial for cancer progression.

Below is a conceptual workflow for the initial biological evaluation of this compound derivatives.

Caption: A conceptual workflow for the preclinical evaluation of this compound derivatives.

Conclusion

This compound is a synthetically versatile compound with significant potential for applications in drug discovery and materials science. While experimental data on its physical and biological properties are currently limited, this guide provides a comprehensive overview based on available information for structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.

References

- 1. americanelements.com [americanelements.com]

- 2. Buy 4-Bromoquinoline-7-carbonitrile | 1242063-18-8 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 4-Bromoquinoline-6-carbonitrile. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to infer its likely solubility characteristics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 642477-82-5 | [1] |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.07 g/mol | N/A |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | 145-150 °C | [2] |

Solubility Profile

Table 1: Estimated Solubility of 4-Bromoquinoline-7-carbonitrile [3]

| Solvent | Type | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~200 |

| Dimethylformamide (DMF) | Polar Aprotic | ~150 |

| Dichloromethane (DCM) | Chlorinated | ~45 |

| Chloroform | Chlorinated | ~40 |

| Acetonitrile | Polar Aprotic | ~20 |

| Benzene | Aromatic | ~15 |

| Toluene | Aromatic | ~10 |

It is anticipated that this compound will exhibit a similar solubility pattern, with the highest solubility in polar aprotic solvents like DMSO and DMF. Experimental verification is essential to confirm these predictions.

Experimental Protocols for Solubility Determination

To obtain precise and reproducible solubility data for this compound, a standardized experimental protocol is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that saturation is achieved.[5]

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.[5]

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the sample for a sufficient period (typically 24-72 hours) to reach equilibrium.[4][6] The concentration of the solution should be measured at different time points until it does not deviate significantly.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For a more complete separation of the solid and liquid phases, centrifuge the sample at a high speed.[4][5]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.[4][5] The filtered sample should be diluted immediately with a suitable solvent to prevent precipitation.[6]

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.[5] A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[5]

-

Calculation: The equilibrium solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound, a critical step in early-stage drug discovery and development.

Caption: General workflow for solubility assessment.

Signaling Pathways

There is no specific information in the reviewed literature detailing the involvement of this compound in any particular signaling pathways. However, the quinoline scaffold is a common feature in molecules with a wide range of biological activities, including the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway.[7][8] Further research is required to determine if this compound has any specific biological targets or effects on cellular signaling.

The diagram below represents a simplified overview of an experimental workflow to investigate the potential biological activity of a novel quinoline compound.

Caption: Experimental workflow for biological activity screening.

References

- 1. americanelements.com [americanelements.com]

- 2. Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6 [sigmaaldrich.com]

- 3. Buy 4-Bromoquinoline-7-carbonitrile | 1242063-18-8 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. who.int [who.int]

- 7. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Quinoline Carbonitriles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a carbonitrile (-C≡N) group to this versatile nucleus gives rise to quinoline carbonitriles, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and enzyme-inhibiting properties of these molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and development efforts.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline carbonitriles have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those of the breast, colon, lung, and kidney.[4][5] Their mechanisms of action are diverse, primarily revolving around the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]

Inhibition of Protein Kinases

A primary mechanism through which quinoline carbonitriles exert their anticancer effects is the inhibition of protein kinases, which are pivotal in cancer cell signaling.[4] Notably, derivatives of this class have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, all of which are well-established oncogenic drivers.[4] For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have demonstrated superior efficacy to the standard drug doxorubicin against four human cancer cell lines.[4]

Another significant target is the PI3K/AkT/mTOR pathway, a critical regulator of cell growth and survival that is often deregulated in cancer.[2][8] Several quinoline derivatives have been developed as inhibitors of this pathway, with some molecules showing potent, dual inhibition of PI3K and mTOR.[8] The Ras/Raf/MEK cascade, another crucial signaling pathway in oncology, has also been successfully targeted by quinoline derivatives.[7][8]

Furthermore, 4-anilino-3-quinolinecarbonitriles have been identified as an emerging class of kinase inhibitors, with the 3-quinolinecarbonitrile template being utilized to develop irreversible inhibitors of EGFR, such as EKB-569, which is currently in clinical trials.[9] Variations in substituents on the 4-anilino group can shift the kinase specificity to other targets like Src and MEK.[9]

Other Anticancer Mechanisms

Beyond kinase inhibition, quinoline-2-carbonitrile-based hydroxamic acids have been designed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[10] These compounds have shown potent cytotoxicity against various human cancer cell lines, induce cell cycle arrest in the G2/M phase, and trigger caspase-induced apoptosis.[10] Some quinoline derivatives also exhibit topoisomerase II inhibitory activity, albeit sometimes moderate to weak.[4]

The following table summarizes the in vitro anticancer activity of selected quinoline carbonitrile derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound I) | Breast (MCF-7), Lung (A-549) | IC50 (EGFR) | 71 nM | [4] |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound I) | Breast (MCF-7), Lung (A-549) | IC50 (HER-2) | 31 nM | [4] |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound II) | Four human cancer cell lines | GI50 | 1.20 µM | [4] |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound II) | Not specified | IC50 (EGFR) | 105 ± 10 nM | [4] |

| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound II) | Not specified | IC50 (BRAFV600E) | 140 ± 12 nM | [4] |

| Quinoline-based compounds (Compound III) | Four human cancer cell lines | GI50 | 3.30 µM | [4] |

| Quinoline-based compounds (Compound III) | Not specified | IC50 (EGFR) | 1.30 ± 0.12 µM | [4] |

| Quinoline-based compounds (Compound III) | Not specified | IC50 (BRAFV600E) | 3.80 ± 0.15 µM | [4] |

| 2-amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylates (Compound IV) | Lung (A-549) | IC50 | 35 µM | [4] |

| 2-amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylates (Compound IV) | Not specified | IC50 (Topoisomerase II) | 45.19 µM | [4] |

| Quinoline-2-carbonitrile-based hydroxamic acids (Compound 12a) | Panel of human cancer cell lines | Average IC50 | 0.6 nM | [10] |

| Quinoline-2-carbonitrile-based hydroxamic acids (Compound 12d) | Panel of human cancer cell lines | Average IC50 | 0.7 nM | [10] |

| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles (Quinoline 45) | Not specified | IC50 (EGFR) | 5 nM | [7][8] |

| 3,6-disubstituted quinoline (Quinoline 26) | Not specified | IC50 (c-Met kinase) | 9.3 nM | [8] |

| 3,6-disubstituted quinoline (Quinoline 26) | MKN45 cancer cell line | IC50 | 0.093 µM | [8] |

| 4-aniline quinoline with phenylsulfonylurea (Quinoline 38) | Not specified | IC50 (PI3K) | 0.72 µM | [8] |

| 4-aniline quinoline with phenylsulfonylurea (Quinoline 38) | Not specified | IC50 (mTOR) | 2.62 µM | [8] |

| Quinoline derivative (Compound 39) | Not specified | IC50 (mTOR) | 1.4 µM | [8] |

| Quinoline derivative (Compound 39) | Not specified | IC50 (PI3Kα) | 0.9 µM | [8] |

| Thieno[3,2-c]quinoline derivative (Compound 41) | Not specified | IC50 (PI3K) | 1 µM | [8] |

| Thieno[3,2-c]quinoline derivative (Compound 41) | K562 cancer cell line | IC50 | 0.15 µM | [8] |

| Thieno[3,2-c]quinoline derivative (Compound 41) | DU145 cancer cell line | IC50 | 2.5 µM | [8] |

| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide (Compound 80) | MCF-7 breast cancer cell line | IC50 | 5.069 µM | [1] |

| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide (Compound 80) | Not specified | EGFR IC50 | 1.73 µM | [1] |

Antimicrobial Activity: Combating Bacterial Pathogens

Quinoline-3-carbonitrile derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] These compounds are often synthesized through one-pot multicomponent reactions.[11] Studies have shown that these derivatives can exhibit moderate to good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 100 µM.[12]

The proposed mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a target enzyme for the broader quinoline class of antibiotics.[11] Molecular docking studies have supported the interaction of active compounds with this enzyme.[11] Importantly, several synthesized quinoline-3-carbonitrile derivatives have been shown to obey Lipinski's Rule of Five, suggesting good drug-like properties, and have exhibited no significant off-target toxicity in preliminary studies.[11]

The following table summarizes the antimicrobial activity of selected quinoline carbonitrile derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Activity Metric | Value | Reference(s) |

| Quinolone-3-carbonitrile derivatives | Various strains | MIC | 3.13 - 100 µM | [12] |

| Quinoline derivative 11 | S. aureus | MIC | 6.25 µg/ml | [12] |

Enzyme Inhibition: Targeting a Spectrum of Biological Processes

Beyond their roles in cancer and infectious diseases, quinoline carbonitriles have been investigated as inhibitors of other crucial enzymes.

α-Amylase and α-Glucosidase Inhibition

A series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been synthesized and evaluated as potential antidiabetic agents through the inhibition of carbohydrate-digesting enzymes.[13] Several of these compounds showed excellent inhibition against α-amylase and α-glucosidase, with IC50 values in the low micromolar range, surpassing the standard drug acarbose in some cases.[13] Kinetic studies have confirmed a competitive mode of inhibition for these compounds.[13]

The following table summarizes the enzyme inhibitory activity of selected quinoline carbonitrile derivatives against α-amylase and α-glucosidase.

| Compound Number(s) | Enzyme | IC50 Range | Standard (Acarbose) IC50 | Reference(s) |

| 2-5, 12, 13, 19, 32-34 | α-Amylase | 3.42–15.14 µM | 14.35 µM | [13] |

| 2-5, 12, 13, 19, 32-34 | α-Glucosidase | 0.65–9.23 µM | Not specified for direct comparison | [13] |

Other Enzyme Targets

Quinoline-based compounds have also been shown to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases (DNMTs), base excision repair glycosylases, and DNA/RNA polymerases.[14][15] The mechanism of inhibition for some of these compounds involves intercalation into the enzyme-bound DNA.[14][15] Additionally, quinoline-based 3,5-dihydroxyheptenoic acid derivatives have been synthesized and evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[16]

Signaling Pathways and Experimental Workflows

The biological activities of quinoline carbonitriles are intrinsically linked to their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds and a general workflow for their biological evaluation.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of quinoline carbonitriles, detailed experimental protocols are essential. The following are methodologies for key experiments frequently cited in the literature.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A-549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Test compounds (quinoline carbonitriles) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Positive control (standard antibiotic, e.g., ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth with inoculum and solvent)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL and a final inoculum density of 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the naked eye.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-100 µL from the wells showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Conclusion

Quinoline carbonitriles represent a promising and versatile class of compounds with significant potential in drug discovery and development. Their demonstrated efficacy against a range of cancer cell lines, bacterial pathogens, and key metabolic enzymes underscores the value of this chemical scaffold. The ability to modulate their activity against specific targets through synthetic modifications offers a powerful tool for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the continued exploration and optimization of quinoline carbonitriles as lead compounds for a new generation of medicines. Further in vivo studies and toxicological profiling will be critical next steps in translating the in vitro promise of these compounds into clinical applications.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 15. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Profile of 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for the spectroscopic analysis of novel quinoline derivatives. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. Its molecular formula is C₁₀H₅BrN₂ and it has a molecular weight of 233.06 g/mol .[1] The unique arrangement of its functional groups makes it a valuable building block in the synthesis of various biologically active molecules and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | d | ~4.5 | H-2 |

| ~7.5 - 7.7 | d | ~4.5 | H-3 |

| ~8.3 - 8.5 | d | ~1.5 | H-5 |

| ~7.8 - 8.0 | dd | ~8.7, ~1.5 | H-7 |

| ~8.2 - 8.4 | d | ~8.7 | H-8 |

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 153 | C-2 |

| ~122 - 125 | C-3 |

| ~140 - 143 | C-4 (C-Br) |

| ~148 - 150 | C-4a |

| ~128 - 130 | C-5 |

| ~110 - 112 | C-6 (C-CN) |

| ~118 - 120 | C-N |

| ~135 - 138 | C-7 |

| ~130 - 133 | C-8 |

| ~125 - 128 | C-8a |

Note: These are estimated chemical shifts. The presence of the bromine and nitrile substituents will influence the precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~2230 - 2210 | C≡N (Nitrile) stretching |

| ~1600 - 1450 | C=C and C=N stretching (quinoline ring) |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~800 - 600 | C-Br stretching |

Note: The characteristic nitrile stretch is a key diagnostic peak for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~232 | [M]⁺ (with ⁷⁹Br) |

| ~234 | [M+2]⁺ (with ⁸¹Br) |

| ~153 | [M - Br]⁺ |

| ~126 | [M - Br - HCN]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key indicator for the presence of a single bromine atom.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 or 500 MHz NMR spectrometer.

-

Acquire the data with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the data with an exponential window function and Fourier transform.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same spectrometer with a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 200-220 ppm.

-

A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the IR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For non-volatile solids, electrospray ionization (ESI) can be used.

-

Ionization: Use Electron Ionization (EI) for GC-MS, which involves bombarding the sample with high-energy electrons to form a molecular ion and fragment ions.

-

Mass Analysis and Detection: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion to generate the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. While experimental data is limited, the provided predictions and detailed protocols offer a robust framework for researchers to characterize this important chemical entity. The combined application of NMR, IR, and MS, as outlined in the workflow, is essential for unambiguous structure elucidation and purity assessment, ensuring the quality and reliability of this compound in further scientific applications.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 4-Bromoquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromoquinoline-6-carbonitrile as a key building block. This versatile reaction enables the synthesis of a diverse range of 4-aryl-quinoline-6-carbonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of aryl substituents at the 4-position via the Suzuki-Miyaura coupling reaction is a powerful strategy for the generation of novel molecular entities. The carbon-carbon bond formation facilitated by this palladium-catalyzed reaction allows for the systematic exploration of the chemical space around the quinoline core, which is crucial for optimizing biological activity and pharmacokinetic properties. The nitrile group at the 6-position offers a handle for further synthetic transformations, enhancing the molecular diversity achievable from this starting material.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.